Structural Differentiation: The Unique C8 Allylthio Substituent in 8-Allylthioadenosine
8-Allylthioadenosine is distinguished from adenosine by the presence of an allylthio (-S-CH2-CH=CH2) group at the C8 position of the purine ring . This modification is absent in adenosine and common analogs like 8-chloroadenosine (C8-Cl) and 8-bromoadenosine (C8-Br), which feature halogen substituents . The introduction of a thioether-linked allyl group increases molecular size and introduces a sulfur atom with distinct electronic properties and potential for further chemical derivatization (e.g., oxidation or cross-coupling) .
| Evidence Dimension | Molecular Structure (C8 Substituent) |
|---|---|
| Target Compound Data | -S-CH2-CH=CH2 (allylthio) group at C8 |
| Comparator Or Baseline | Adenosine: H at C8; 8-Chloroadenosine: Cl at C8; 8-Bromoadenosine: Br at C8 |
| Quantified Difference | Qualitative difference in substituent type, size, and chemical reactivity |
| Conditions | Structural comparison based on chemical formula and vendor-provided structures |
Why This Matters
This structural feature is critical for research programs focused on probing the steric and electronic tolerance of the C8 pocket in adenosine-binding proteins or for synthesizing novel conjugates where the allyl group serves as a reactive handle.
